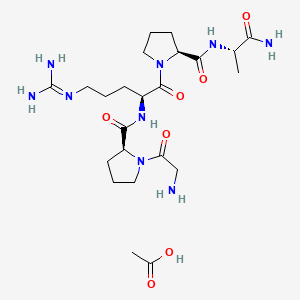

Pentapeptide-3 (acetate)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H41N9O7 |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H37N9O5.C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |

InChI Key |

RHFLXCYLNVUPPF-WFGXUCIJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Interactions

Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Pentapeptide-3 is a synthetic pentapeptide fragment derived from Waglerin-1 (B1151378), a peptide found in the venom of the temple viper, Tropidolaemus wagleri. portlandpress.comsmartox-biotech.commdpi.com Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs). portlandpress.comsmartox-biotech.commdpi.compnas.org These receptors are ligand-gated ion channels that are crucial for signal transmission at the neuromuscular junction. Pentapeptide-3 functions as a competitive antagonist, specifically targeting the muscle-type nAChRs located on the postsynaptic membrane of muscle cells. frontiersin.orgjneurosci.org

Competitive Binding to Post-Synaptic Membrane Receptors

The antagonism exerted by Pentapeptide-3 is competitive in nature. frontiersin.orgjneurosci.org It directly competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nAChRs of the postsynaptic membrane. nzytech.comjneurosci.org By occupying these receptor sites, Pentapeptide-3 effectively blocks acetylcholine from binding. jneurosci.org This action prevents the conformational change in the receptor that is necessary to open its associated ion channel. The primary target is the muscle-type nicotinic acetylcholine receptor (mnAChR). pnas.org

Inhibition of Nerve Signal Transmission for Muscle Contraction

Successful binding of acetylcholine to its receptor normally triggers the opening of sodium ion (Na+) channels, leading to an influx of Na+ into the muscle cell. nzytech.com This influx causes depolarization of the postsynaptic membrane, generating an end-plate potential that, if it reaches the threshold, initiates a muscle action potential and subsequent contraction.

By competitively blocking the nAChR, Pentapeptide-3 prevents this sequence of events. The sodium ion channels remain closed, inhibiting the influx of Na+ across the postsynaptic membrane. nzytech.compnas.org This disruption of ion flow prevents the depolarization of the muscle cell, thereby inhibiting the transmission of the nerve signal and preventing muscle contraction. jneurosci.org

Curare-like Pharmacological Effects

The pharmacological effect of Pentapeptide-3's antagonism at the neuromuscular junction is often described as "curare-like". nzytech.comfrontiersin.orgjneurosci.org This comparison is drawn from the action of d-tubocurarine, the active component of curare, which is a classic non-depolarizing muscle relaxant that also acts as a competitive antagonist at nAChRs. nzytech.comnih.gov By blocking nerve impulse transmission to the muscles, Pentapeptide-3 induces a state of muscle relaxation. pnas.orgpnas.org This leads to a reduction in the tension of facial muscles, which are often in a state of contraction.

Molecular Mimicry in Receptor Antagonism

The mechanism of Pentapeptide-3 is a clear example of molecular mimicry. The peptide's structure is a fragment of Waglerin-1, a 22-amino acid polypeptide from snake venom. portlandpress.comsmartox-biotech.commdpi.com It was designed to replicate the biological activity of the parent toxin at the nAChR binding site. mdpi.compnas.org Therefore, Pentapeptide-3 mimics the action of Waglerin-1, which is known to prevent acetylcholine from binding to and activating its receptor, ultimately leading to muscle relaxation. pnas.org This allows for a targeted, localized effect that emulates the potent neuromuscular-blocking properties of the original venom peptide.

Investigation of Specific Receptor Subtype Selectivity

The investigation into the receptor selectivity of Pentapeptide-3 is informed by studies on its parent peptide, Waglerin-1. Nicotinic acetylcholine receptors are diverse, assembled from a variety of subunits (α, β, γ, δ, ε) that form different receptor subtypes. frontiersin.org The two primary muscle nAChR subtypes are the fetal (or embryonic) type, with a subunit composition of (α1)₂β1γδ, and the adult type, with a composition of (α1)₂β1εδ. portlandpress.com

Research has demonstrated that Waglerin-1 exhibits a high degree of selectivity for the adult muscle nAChR subtype. smartox-biotech.com It binds with a significantly higher affinity to the binding site at the α1-ε subunit interface of the adult receptor compared to the α1-γ or α1-δ interfaces. smartox-biotech.comjneurosci.org Studies have reported that Waglerin-1's affinity for the α-ε interface is several thousand times higher than for other interfaces, highlighting its specificity. portlandpress.comjneurosci.org This selectivity is also species-dependent, with Waglerin-1 binding more potently to mouse nAChRs than to those from rats or humans. smartox-biotech.com

While direct and extensive studies on the subtype selectivity of the smaller Pentapeptide-3 fragment are not as prevalent in published literature, its mechanism is based on mimicking Waglerin-1. Therefore, its activity is directed towards the adult muscle nAChR containing the ε-subunit. The development of such peptides is part of a broader effort to create pharmacological tools that can distinguish between nAChR subtypes for both research and therapeutic applications.

Interactive Data Table: Research Findings on Waglerin-1 Selectivity

The table below summarizes key findings from research on Waglerin-1, the parent peptide of Pentapeptide-3, highlighting its selectivity for different nAChR subtypes.

| Feature | Finding | Source(s) |

| Primary Target | Adult muscle nicotinic acetylcholine receptor ((α1)₂β1εδ) | smartox-biotech.com |

| Subunit Interface Selectivity | Binds with significantly higher affinity to the α1-ε subunit interface. | portlandpress.comsmartox-biotech.comjneurosci.org |

| Affinity Comparison (Adult vs. Fetal) | ~2000-fold higher affinity for the adult (α1-ε) vs. fetal (α1-γ) nAChR. | smartox-biotech.comjneurosci.org |

| Species-Dependent Affinity | Binds ~100-fold more potently to adult mouse nAChR than to rat or human nAChR. | smartox-biotech.com |

| Effect in Knockout Models | Adult knockout mice lacking the ε-subunit are resistant to the lethal effects of Waglerin-1. | smartox-biotech.com |

Advanced Synthetic Methodologies for Pentapeptide 3 Acetate

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing Pentapeptide-3. evitachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.commdpi.com This approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away. bachem.com

Fmoc/tBu Chemistry Utilization

The most common strategy for the SPPS of Pentapeptide-3 is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.govmdpi.com This method utilizes the Fmoc group to protect the α-amino group of the amino acids and tert-butyl-based protecting groups for the side chains of reactive amino acids. csic.es The Fmoc group is base-labile and can be removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), while the tBu and other side-chain protecting groups are acid-labile and are removed at the final cleavage step. csic.esthermofisher.com This orthogonality of protecting groups allows for selective deprotection and minimizes side reactions. peptide.com

The use of Fmoc/tBu chemistry offers several advantages, including the avoidance of harsh acids like hydrogen fluoride (B91410) (HF) that are required in the alternative Boc/Bzl strategy. csic.es The final cleavage and deprotection of all protecting groups in the Fmoc/tBu method are typically accomplished with a single treatment of a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.com

C-Terminal Amino Acid Anchoring and Resin Selection

The synthesis of Pentapeptide-3 begins with the anchoring of the C-terminal amino acid, alanine, to a solid support. The choice of resin is critical and depends on whether the final peptide will have a C-terminal carboxylic acid or an amide. For Pentapeptide-3, which often has a C-terminal amide (Gly-Pro-Arg-Pro-Ala-NH2), a resin such as Rink Amide resin is commonly used. researchgate.net If a C-terminal acid is desired, a Wang or 2-chlorotrityl chloride resin would be appropriate. peptide.com

Table 1: Common Resins for Fmoc SPPS

| Resin Name | Linker Type | Final C-Terminus | Cleavage Condition |

|---|---|---|---|

| Rink Amide | Acid-labile | Amide | High % TFA thermofisher.com |

| Wang | Acid-labile | Carboxylic Acid | High % TFA peptide.com |

Iterative Deprotection and Coupling Cycles

Once the first amino acid is anchored, the peptide chain is elongated through a series of iterative cycles. Each cycle consists of two main steps: deprotection and coupling. bachem.com

Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes a free amino group for the next coupling reaction.

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then added to the resin to react with the newly deprotected amino group, forming a peptide bond. evitachem.com

This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Pro, Arg, Pro, Gly) until the full pentapeptide is assembled. After each step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

Table 2: Reagents in a Typical Fmoc SPPS Cycle

| Step | Reagent(s) | Purpose |

|---|---|---|

| Deprotection | 20% Piperidine in DMF | Removal of Fmoc protecting group |

| Activation/Coupling | HBTU, COMU, or DIC/Oxyma | Activation of the incoming amino acid's carboxyl group and facilitation of peptide bond formation |

Cleavage Techniques and Scavenger Systems

The final step in SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. bachem.com In Fmoc/tBu chemistry, this is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com

During this acidic cleavage, highly reactive cationic species are generated from the protecting groups, which can lead to unwanted side reactions with nucleophilic amino acid residues like tryptophan, methionine, and tyrosine. sigmaaldrich.com To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species. sigmaaldrich.compsu.edu A common cleavage cocktail for most sequences is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.com For peptides containing more sensitive residues, more complex scavenger mixtures, such as Reagent K (TFA/water/phenol/thioanisole/EDT), may be necessary. sigmaaldrich.com After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected, and then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).

Aqueous Solid-Phase Peptide Synthesis (ASPPS) Innovations

A significant innovation in SPPS is the development of Aqueous Solid-Phase Peptide Synthesis (ASPPS). rsc.org This "green chemistry" approach aims to replace hazardous organic solvents like DMF with water. rsc.org ASPPS is made possible by the use of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. rsc.org The Nα-Smoc-protected amino acids are water-soluble, allowing the synthesis to be conducted in aqueous systems. rsc.org For Pentapeptide-3, an ASPPS protocol using a Rink amide-ChemMatrix resin in a water:acetonitrile solvent system has been reported to achieve a 48% yield. This method represents a more environmentally friendly route for the production of short cosmetic peptides. rsc.org

Liquid-Phase Peptide Synthesis (LPPS) Approaches

While SPPS is the dominant method, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative for peptide production, particularly for large-scale synthesis of shorter peptides. bachem.commdpi.com In LPPS, the reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. mdpi.com

Recent advancements have led to the development of continuous flow LPPS methods, which can significantly reduce synthesis time compared to traditional batch processes. sioc-journal.cnjlu.edu.cn One such method utilizes a microreactor and a hydrophobic silyl (B83357) tag to assist in the synthesis and purification. jlu.edu.cn This approach has been used to synthesize Pentapeptide-3 with high purity (>95% crude) and efficiency, with each amino acid coupling taking less than 5 minutes. jlu.edu.cn This continuous flow LPPS was conducted using greener solvents like ethyl acetate (B1210297), avoiding the use of more restricted solvents like DMF. sioc-journal.cn This methodology presents a promising avenue for the large-scale, sustainable, and efficient synthesis of Pentapeptide-3. sioc-journal.cnjlu.edu.cn

Table 3: Comparison of Synthesis Methods for Pentapeptide-3

| Synthesis Method | Time | Purity | Yield | Reference |

|---|---|---|---|---|

| SPPS | 360 min | 93% | 92% |

Continuous Flow Methodologies for Peptide Elaboration

Continuous flow synthesis represents a significant shift from traditional batch synthesis for peptide production. chaileedo.com In this method, reagents and solvents are pumped through a column packed with a solid support resin. bachem.com This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to highly efficient and sustainable synthesis. nih.govpeptidream.comrsc.org

A key advantage of continuous flow systems is the drastic reduction in the excess of amino acids needed for coupling reactions, with some methods using as little as 1.5 equivalents while still achieving nearly complete conversions. nih.gov This is a substantial improvement over batch synthesis, which often requires large excesses of reagents. researchgate.net The technology is particularly well-suited for Fmoc-based solid-phase peptide synthesis (SPPS). bachem.com

Recent developments have seen the creation of automated continuous-flow liquid-phase peptide synthesizers. peptidream.comrsc.org These systems can integrate synthesis, workup, and in-line monitoring, further enhancing production efficiency. peptidream.comrsc.org For instance, one system demonstrated the synthesis of a dipeptide with the amidation reaction completing in just 30 seconds. peptidream.com

Table 1: Comparison of Key Parameters in Different Peptide Synthesis Methodologies

| Parameter | Batch SPPS | Continuous Flow SPPS |

|---|---|---|

| Reagent Excess | High (often 3-5 equivalents) | Low (as low as 1.5 equivalents) nih.gov |

| Reaction Time | Hours per coupling cycle | Minutes per coupling cycle rsc.org |

| Solvent/Waste | High volume generated researchgate.net | Reduced solvent consumption nih.gov |

| Process Control | Limited control over local temperature | Precise control of temperature & flow rate nih.govrsc.org |

| Scalability | Challenging | More easily scalable bachem.com |

This table provides a generalized comparison. Specific parameters can vary based on the peptide sequence and exact protocol used.

Green Solvent Applications in Peptide Synthesis

Traditional peptide synthesis, particularly SPPS, is known for its reliance on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). researchgate.netrsc.orgnih.gov Growing environmental and safety concerns, including the restriction of DMF in the European Union, have spurred the search for greener alternatives. gyrosproteintechnologies.comnih.gov

The principles of green chemistry focus on reducing waste and using less hazardous substances. peptide.com In peptide synthesis, this involves finding alternative solvents that are effective for the chemical reactions but have a better safety and environmental profile. rsc.orgrsc.org Researchers have investigated several greener solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). peptide.comtandfonline.combiotage.com

Binary mixtures of less hazardous solvents, such as DMSO/EtOAc and N-formylmorpholine/anisole, have also shown promise, offering adjustable polarity to suit different stages of the synthesis. gyrosproteintechnologies.comrsc.org The choice of solvent can significantly impact resin swelling and reaction efficiency, making careful optimization crucial for successful green synthesis. tandfonline.combiotage.com

Table 2: Examples of Green Solvents Investigated for Peptide Synthesis

| Green Solvent/Mixture | Key Findings and Applications | Reference |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Provided high crude purity in test syntheses with low racemization potential. | biotage.com |

| Cyclopentyl Methyl Ether (CPME) | Evaluated as a less toxic alternative to DMF and NMP. | biotage.com |

| γ-Valerolactone (GVL) | Used in microwave-assisted green SPPS. | tandfonline.com |

| N-Formylmorpholine/Anisole | A versatile mixture suitable for both ultrasound-assisted and continuous-flow green SPPS. | rsc.org |

| Anisole/NOP (75:25) | Identified as a green solvent mixture capable of solubilizing Fmoc amino acids and swelling common resins. | tandfonline.com |

This table highlights some of the alternative solvents being explored in green peptide chemistry.

Hydrophobic Tag-Assisted Synthesis

Hydrophobic tag-assisted liquid-phase peptide synthesis (LPPS) combines the advantages of both solid-phase and liquid-phase techniques. acs.org In this approach, a hydrophobic tag is attached to the peptide, which allows for its precipitation from a solution by changing the solvent polarity. acs.org This facilitates easy purification at each step without the need for chromatography.

This method is efficient for producing bioactive peptides and can be applied to fragment couplings for creating longer sequences. acs.org Various hydrophobic tags have been developed, including those based on benzyl (B1604629) alcohols and silicon-containing groups. acs.orgrsc.orgnih.gov A recently reported method utilized a silicon-based carrier in a continuous flow microreactor, achieving high-purity pentapeptide-3 synthesis using a green solvent. sioc-journal.cn This approach demonstrates the powerful synergy between different advanced synthesis methodologies. sioc-journal.cn

Chemical Modifications during Synthesis

To improve the properties of peptides like Pentapeptide-3, chemical modifications are often introduced during synthesis. These modifications can enhance stability, bioavailability, and biological activity.

Introduction of N-Terminal Acetylation for Enhanced Stability

N-terminal acetylation is one of the most common post-translational modifications in proteins and is frequently applied during the chemical synthesis of peptides. creative-proteomics.comcreative-peptides.com This modification involves adding an acetyl group to the N-terminal amino group of the peptide. sigmaaldrich.com

Enzymatic Synthesis Strategies for Peptide Bond Formation

Enzymatic synthesis offers a green and highly selective alternative to purely chemical methods for forming peptide bonds. acs.orgcreative-peptides.com These methods utilize enzymes, such as proteases or engineered ligases, to catalyze the formation of peptide bonds, often under mild, aqueous conditions. frontiersin.orgacsgcipr.org This approach can be categorized into thermodynamically or kinetically controlled processes. creative-peptides.comrhhz.net

Enzymes like papain, thermolysin, and various β-lactam acylases have been used for synthesizing oligopeptides. acs.orgcreative-peptides.comnih.gov More advanced strategies employ engineered enzymes like sortases or butelase 1, which offer high efficiency and specificity for ligating peptide fragments. frontiersin.orgrhhz.netuva.nl Butelase 1, for instance, is a highly efficient ligase that can catalyze peptide bond formation with minimal enzyme quantities required. rhhz.net

While the direct enzymatic synthesis of an entire peptide like Pentapeptide-3 from individual amino acids can be challenging, enzymes are particularly valuable for the ligation of shorter, chemically synthesized fragments. acsgcipr.org This chemo-enzymatic approach leverages the efficiency of chemical synthesis for creating peptide segments and the selectivity of enzymes for joining them together, which is a powerful strategy for producing complex peptides. nih.govfrontiersin.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-methyltetrahydrofuran (2-MeTHF) |

| Acetyl KTTKS |

| Anisole |

| Butelase 1 |

| Cyclopentyl Methyl Ether (CPME) |

| Dichloromethane (DCM) |

| DMSO/EtOAc |

| γ-valerolactone (GVL) |

| KTTKS (Lys-Thr-Thr-Lys-Ser) |

| N,N-dimethylformamide (DMF) |

| N-formylmorpholine |

| N-methyl-2-pyrrolidone (NMP) |

| NOP |

| Pal-KTTKS |

| Papain |

| Pentapeptide-3 |

| Pentapeptide-3 (acetate) |

| Sortase |

Biochemical Pathways and Cellular Responses

Modulation of Acetylcholine (B1216132) Release at Neuromuscular Junctions

The neuromuscular junction (NMJ) is a specialized synapse where motor neurons communicate with skeletal muscle fibers, primarily through the neurotransmitter acetylcholine (ACh). mdpi.comnih.gov The binding of ACh to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle cell triggers a series of events leading to muscle contraction. mdpi.comnih.gov

Pentapeptide-3 functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR). chemondis.commdpi.comfrontiersin.org It acts on the postsynaptic membrane, where it competes with acetylcholine for the same binding sites on the nAChRs. corepeptides.com By binding to these receptors without activating them, Pentapeptide-3 effectively blocks the ion channel. dsm-firmenich.com This prevention of acetylcholine binding keeps the sodium ion channels closed, which in turn inhibits the depolarization of the muscle cell membrane and disrupts the transmission of the nerve impulse. mdpi.comdsm-firmenich.com Consequently, the signal for the muscle to contract is inhibited, leading to a state of muscle relaxation. medindia.net This mechanism is described as a reversible, curare-like activity. google.com

Impact on Muscle Contraction Dynamics: In Vitro Assays

The antagonistic effect of Pentapeptide-3 on nAChRs has been quantified in several in vitro studies. These assays directly measure the peptide's ability to inhibit muscle cell contraction. Research has demonstrated that Pentapeptide-3 can induce a significant and rapid reduction in muscle contractions.

One key finding from in vitro experiments is the speed and extent of muscle cell contraction inhibition. Studies have reported a 71% reduction in muscle contractions within just one minute of application, with a 58% reduction still observable after two hours. These results highlight the peptide's potent and immediate impact on muscle activity at the cellular level. modernaesthetics.com The data from these studies underscore the direct correlation between the receptor antagonism observed at the neuromuscular junction and the resulting macroscopic effect of muscle relaxation.

| In Vitro Assay Finding | Result | Source |

| Muscle Contraction Reduction (1 minute) | 71% | |

| Muscle Contraction Reduction (2 hours) | 58% | |

| Wrinkle Size Reduction (in vivo, 28 days) | 49% | mdpi.commedindia.net |

| Skin Roughness Reduction (in vivo, 28 days) | 47% | mdpi.commedindia.net |

Analysis of Intracellular Signaling Pathway Interactions

The interaction of Pentapeptide-3 with cell surface receptors initiates a cascade of intracellular events, or a lack thereof, that defines its muscle-relaxing properties.

The normal process of muscle contraction is critically dependent on the influx of calcium ions (Ca2+) into the muscle cell. The binding of acetylcholine to nAChRs opens these ligand-gated ion channels, allowing an influx of sodium ions (Na+) which depolarizes the cell membrane. corepeptides.commedindia.net This depolarization triggers the opening of voltage-gated calcium channels, leading to a rapid increase in intracellular Ca2+ concentration, which is the direct signal for the muscle fibers to contract.

As a competitive antagonist, Pentapeptide-3 prevents the initial binding of acetylcholine to the nAChR. dsm-firmenich.com By doing so, it inhibits the opening of the Na+ channels, preventing membrane depolarization. mdpi.com Consequently, the voltage-gated calcium channels are not triggered to open, and the mobilization of intracellular Ca2+ is averted. Some research suggests that certain neurotransmitter-inhibiting peptides may also act by directly blocking Ca2+ entry at the nerve endings, which would reduce the release of acetylcholine itself, though the primary mechanism for Pentapeptide-3 is postsynaptic antagonism.

Cellular Adhesion and Extracellular Matrix (ECM) Modulation (Drawing from analogous peptide research)

While the primary research focus for Pentapeptide-3 has been its neuromuscular activity, research into other cosmetic peptides offers insights into potential secondary mechanisms, such as interactions with the extracellular matrix (ECM). The ECM is a complex network of proteins like collagen and elastin (B1584352) that provides structural support to the skin. modernaesthetics.com

Signal peptides, for instance, are a class of peptides that can stimulate fibroblasts to produce more collagen, elastin, and other ECM components. modernaesthetics.commeliorabeautyshop.ee Palmitoyl (B13399708) pentapeptide-4 is a well-known signal peptide that has been shown to stimulate the synthesis of collagen types I, III, and IV, as well as fibronectin and glycosaminoglycans. meliorabeautyshop.ee Another class, carrier peptides like Copper Tripeptide-1, aid in wound healing and tissue regeneration, processes intrinsically linked to ECM remodeling. mdpi.com While Pentapeptide-3 is classified as a neurotransmitter-inhibiting peptide, and there is no direct evidence of it modulating the ECM, the broader field of peptide science indicates that multifunctional activity is plausible and warrants further investigation.

Investigation of Sebostatic Activity

Beyond its well-documented effects on muscle contraction, some research has indicated that Pentapeptide-3 may also possess sebostatic activity, meaning it could have an ability to regulate sebum production. mdpi.com Sebum is an oily substance produced by sebaceous glands in the skin. While the precise mechanism for this potential effect is not as thoroughly elucidated as its neuromuscular action, it represents an additional area of biochemical investigation for this multifaceted peptide. mdpi.com

Advanced Analytical and Characterization Techniques in Peptide Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental to the purification and analysis of peptides. researchgate.net They serve to separate the target peptide from impurities, including deletion sequences, incompletely deprotected peptides, and other by-products of solid-phase peptide synthesis. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis and purification of synthetic peptides, including Pentapeptide-3. ijsra.nethplc.eu This technique separates molecules based on their hydrophobicity. sepscience.com The stationary phase is non-polar, typically consisting of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C18 or C8), while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile. hplc.eusepscience.com

A gradient of increasing organic solvent concentration is typically used to elute the peptides from the column, with more hydrophobic peptides being retained longer. hplc.eu Trifluoroacetic acid (TFA) is often added to the mobile phase at low concentrations (e.g., 0.1%) to act as an ion-pairing agent, which improves peak shape and resolution. hplc.eumdpi.com The purity of a peptide sample like Pentapeptide-3 (acetate) is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. For instance, post-synthesis purification of Pentapeptide-3 can be achieved using preparative HPLC with a C18 column to achieve a purity of ≥98%.

| Parameter | Typical Condition for Peptide Analysis | Purpose |

| Column | C18 (Octadecylsilyl), 4.6 x 150/250 mm, 3-5 µm particle size | Provides a non-polar stationary phase for hydrophobic interaction. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. hplc.eu |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic modifier; increasing concentration elutes peptides. hplc.eu |

| Flow Rate | ~1.0 mL/min for analytical columns | Ensures optimal separation and peak resolution. mdpi.com |

| Gradient | Linear gradient of increasing Mobile Phase B | Separates peptides based on differential hydrophobicity. mdpi.com |

| Detection | UV Absorbance at 215 nm | Detects the peptide bond, allowing for quantification. researchgate.net |

During HPLC analysis, peptides are commonly detected using an ultraviolet (UV) detector. While aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) absorb strongly around 280 nm, not all peptides contain these residues. A more universal method for detecting peptides like Pentapeptide-3 is to measure the absorbance at a wavelength between 210 and 220 nm. researchgate.netresearchgate.net

The peptide bond itself exhibits significant UV absorbance in this range due to its n→π* electronic transitions. brainly.comnih.gov Detection at approximately 215 nm is therefore characteristic of the peptide backbone and provides a reliable method for detecting and quantifying all peptides in a sample, irrespective of their specific amino acid composition. researchgate.netbrainly.com This approach offers high sensitivity, making it ideal for purity assessment where even small impurity peaks must be detected. hplc.eu It is crucial to use high-purity solvents, as contaminants can also absorb in this low-UV region and interfere with the baseline. researchgate.net

| Wavelength (nm) | Chromophore | Applicability |

| ~215 nm | Peptide Bond (Amide) | Universal for all peptides. researchgate.netbrainly.com |

| ~280 nm | Aromatic Side Chains (Trp, Tyr, Phe) | Specific to peptides containing aromatic amino acids. |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Mass Spectrometric Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides. It provides a highly accurate measurement of the molecular mass of the peptide, which serves to confirm its identity and composition. ijsra.netijsra.net For peptide analysis, "soft" ionization techniques are employed that keep the fragile molecule intact during its conversion into a gas-phase ion. creative-proteomics.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large biomolecules like peptides directly from a liquid solution. nih.gov In ESI-MS, a high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. acs.org

A key feature of ESI is its tendency to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). spectroscopyonline.com This is advantageous as it brings the mass-to-charge (m/z) ratio of large molecules into the detection range of most mass analyzers. ESI is frequently coupled with liquid chromatography (LC-MS), allowing for the separation of a peptide mixture by HPLC immediately followed by mass determination of each component. nih.gov This combination is powerful for confirming the molecular weight of the main peptide product and identifying impurities. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique used for peptide analysis. researchgate.net In this method, the peptide sample is co-crystallized with a large excess of a UV-absorbing matrix compound on a metal plate. acs.org A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the embedded analyte molecules. creative-proteomics.com

MALDI-ToF MS is known for its high sensitivity, speed, and tolerance to salts and buffers in the sample. mdpi.com Unlike ESI, MALDI typically produces predominantly singly charged ions (e.g., [M+H]⁺). researchgate.net This results in simpler mass spectra that are often easier to interpret, making it an excellent tool for rapidly confirming the molecular weight of a synthesized peptide and assessing its purity. acs.orgbruker.com

| Feature | ESI-MS | MALDI-ToF MS |

| Sample State | Liquid Solution | Solid Crystal (with matrix) |

| Ionization | Produces multiply charged ions (e.g., [M+nH]ⁿ⁺) | Primarily produces singly charged ions ([M+H]⁺) |

| Coupling | Easily coupled with HPLC (LC-MS) | Primarily used for direct analysis of spots |

| Spectrum | Can be complex due to multiple charge states and adducts | Generally simple with a dominant molecular ion peak |

| Application | Detailed structural analysis, online separation/detection | Rapid mass confirmation, high-throughput screening |

The primary goal of mass spectrometry in peptide analysis is the detection of the molecular ion, which confirms the peptide's mass and, by extension, its elemental composition. In positive ion mode, this is typically the protonated molecule, [M+H]⁺.

However, in addition to the primary molecular ion, mass spectra often show adduct ions. These are formed when the peptide molecule associates with other ions present in the sample or mobile phase. spectroscopyonline.com Common adducts observed in ESI-MS include the attachment of sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are ubiquitous in laboratory glassware and solvents. spectroscopyonline.com The presence of these adducts can complicate the mass spectrum but can also be used for confirmation, as they appear at predictable mass differences from the primary ion (e.g., +22 Da for Na⁺ replacing H⁺).

| Adduct | Ion Form (Positive Mode) | Mass Shift (from [M+H]⁺) | Common Source |

| Sodium | [M+Na]⁺ | +21.98 Da | Solvents, glassware, buffers spectroscopyonline.com |

| Potassium | [M+K]⁺ | +37.96 Da | Solvents, glassware, buffers spectroscopyonline.com |

| Ammonium | [M+NH₄]⁺ | +17.03 Da | Ammonium-containing buffers |

| Acetonitrile | [M+ACN+H]⁺ | +41.03 Da | HPLC Mobile Phase |

| Sodium (double) | [M-H+2Na]⁺ | +43.96 Da | High salt concentration |

Protein Expression and Localization Studies

Immunofluorescence Staining

Immunofluorescence staining is a powerful technique used to visualize the distribution of a specific target molecule within a cell or tissue. For a synthetic peptide like Pentapeptide-3, this method can provide critical insights into its cellular uptake, localization, and mechanism of action.

The process would begin with the generation of a highly specific primary antibody that recognizes the Gly-Pro-Arg-Pro-Ala sequence. This can be achieved by immunizing an animal with the synthetic peptide conjugated to a larger carrier protein. Once a specific antibody is isolated, it can be used to probe cells or tissue sections that have been treated with Pentapeptide-3.

In a typical experiment, target cells (e.g., cultured neurons or muscle cells) are incubated with Pentapeptide-3, then fixed to preserve their structure. The cells are subsequently permeabilized and incubated with the primary antibody against Pentapeptide-3. A secondary antibody, which is conjugated to a fluorescent dye (a fluorophore) and binds specifically to the primary antibody, is then added. When viewed under a fluorescence microscope, the location of the peptide within the cell is revealed by the fluorescent signal. mdpi.comresearchgate.net

This technique could be used to answer several key research questions:

Does Pentapeptide-3 enter the cell, or does it act exclusively on surface receptors?

If it enters the cell, where does it accumulate? (e.g., cytoplasm, nucleus, specific organelles).

How does its distribution change over time?

For instance, by staining for both Pentapeptide-3 and the nAChR, one could visualize their co-localization at the cell membrane, providing direct visual evidence of the peptide binding to its target receptor.

| Experimental Condition | Primary Antibody Target | Secondary Antibody Fluorophore | Expected Observation | Interpretation |

|---|---|---|---|---|

| Muscle Cells + Pentapeptide-3 | Pentapeptide-3 | Alexa Fluor 488 (Green) | Green fluorescence concentrated at the cell periphery. | Peptide is binding to the surface of the muscle cell. |

| Muscle Cells + Pentapeptide-3 | nAChR Subunit | Alexa Fluor 555 (Red) | Red fluorescence outlining the cell membrane. | Localization of the target receptor. |

| Muscle Cells + Pentapeptide-3 (Merged Image) | Pentapeptide-3 & nAChR | Green & Red | Yellow/Orange signal (co-localization) at the cell membrane. | Direct visual evidence of Pentapeptide-3 binding to nAChRs. |

| Control Cells (No Peptide) | Pentapeptide-3 | Alexa Fluor 488 (Green) | No significant green fluorescence. | Confirms antibody specificity for the peptide. |

Flow Cytometry Applications in Cellular Studies

Flow cytometry is a high-throughput technique that rapidly analyzes the physical and chemical characteristics of single cells in a suspension as they pass through a laser beam. It is particularly useful for quantifying cellular responses to a peptide treatment across a large population of cells. nih.govspringernature.com

To study Pentapeptide-3, the peptide could be conjugated to a fluorophore like fluorescein (B123965) isothiocyanate (FITC). researchgate.net When these fluorescently-labeled peptides are incubated with a cell population (e.g., neuronal cells), a flow cytometer can measure the fluorescence intensity of each individual cell. This provides a quantitative measure of peptide binding or uptake. springernature.com

Key applications of flow cytometry in Pentapeptide-3 research include:

Quantifying Binding Affinity: By incubating cells with varying concentrations of fluorescent Pentapeptide-3, one can generate a dose-response curve and calculate binding parameters like the dissociation constant (Kd). nih.gov

Competitive Binding Assays: The specificity of Pentapeptide-3 for the nAChR can be confirmed by co-incubating cells with fluorescent Pentapeptide-3 and a known, unlabeled nAChR antagonist. A decrease in fluorescence would indicate that both molecules are competing for the same binding site.

Measuring Downstream Effects: Flow cytometry can also measure secondary cellular events triggered by peptide binding. For example, if nAChR activation or inhibition leads to changes in intracellular calcium levels, a calcium-sensitive fluorescent dye could be used to quantify this effect in response to Pentapeptide-3 treatment.

| Assay Type | Labeling Strategy | Parameter Measured | Potential Finding |

|---|---|---|---|

| Direct Binding Assay | Pentapeptide-3-FITC | Mean Fluorescence Intensity (MFI) of cells | Dose-dependent increase in MFI, indicating binding. |

| Competitive Binding Assay | Pentapeptide-3-FITC + unlabeled competitor (e.g., Waglerin-1) | MFI of cells | Decreased MFI in the presence of the competitor, confirming specific binding to nAChR. |

| Functional Assay (Calcium Flux) | Fluo-4 AM (Calcium indicator) + Acetylcholine (B1216132) + Pentapeptide-3 | Percentage of cells with high Fluo-4 fluorescence | Pentapeptide-3 inhibits the acetylcholine-induced increase in intracellular calcium. |

| Cell Viability Assay | Propidium Iodide (PI) stain | Percentage of PI-positive (dead) cells | No increase in PI-positive cells, suggesting the peptide is not cytotoxic at active concentrations. |

Microscopic Visualization of Peptide Structures and Interactions (e.g., TEM, AFM for self-assembly)

While Pentapeptide-3 is primarily known for its receptor-blocking activity, many peptides have the intrinsic ability to self-assemble into higher-order nanostructures under specific conditions such as concentration, pH, or solvent polarity. mdpi.comresearchgate.net Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are indispensable tools for visualizing these structures at the nanoscale. mdpi.com

Transmission Electron Microscopy (TEM): TEM provides ultra-high-resolution, two-dimensional images of a sample. To study peptide self-assembly, a dilute solution of Pentapeptide-3 would be placed on a TEM grid and dried. A contrast-enhancing agent, like uranyl acetate (B1210297), is often used to make the peptide structures more visible to the electron beam. scispace.com TEM could reveal whether Pentapeptide-3 forms structures such as nanofibers, nanoribbons, or amorphous aggregates. researchgate.netscispace.com

Atomic Force Microscopy (AFM): AFM generates three-dimensional topographical images of a surface with nanoscale resolution. yok.gov.tr A sharp tip on a cantilever scans the surface of a sample deposited on a flat substrate like mica. researchgate.netineosopen.org Unlike TEM, AFM can be performed in both air and liquid environments, allowing for the visualization of peptide assemblies in near-native conditions. mdpi.comyok.gov.tr AFM provides quantitative data on the height, width, and morphology of any self-assembled structures, offering a complementary view to TEM. researchgate.net

Although the primary function of Pentapeptide-3 does not depend on self-assembly, investigating this property is crucial for a complete characterization. The formation of aggregates could influence its bioavailability, stability, and potential immunogenicity.

| Technique | Sample Preparation | Information Obtained | Example of Potential Structure |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Dilute peptide solution dried on a carbon-coated grid, negative staining. | 2D projection, internal structure, length, and width of assemblies. | Long, thin nanofibers with diameters of 10-20 nm. |

| Atomic Force Microscopy (AFM) | Dilute peptide solution deposited on a flat mica surface and air-dried. | 3D topography, quantitative height and width, surface roughness. | Interconnected network of fibrils with a consistent height of ~5 nm. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Peptide solution rapidly frozen in ethane (B1197151) to form vitreous ice. | High-resolution structure of assemblies in a near-native, hydrated state. | Hexagonally packed fibrils within a larger fiber bundle. pnas.org |

Structure Activity Relationship Sar Studies

Correlating Amino Acid Sequence Variations with Bioactivity

To understand the importance of this sequence, it can be compared with other well-known cosmetic peptides that have different sequences and, consequently, different biological activities. For instance, Palmitoyl (B13399708) Pentapeptide-3 (a different compound, also known as Matrixyl®) has the sequence Lysine-Threonine-Threonine-Lysine-Serine (KTTKS) attached to a palmitoyl group. evitachem.comaustinpublishinggroup.com This peptide is a subfragment of procollagen (B1174764) type I and acts as a signal peptide to stimulate the synthesis of extracellular matrix proteins like collagen and fibronectin, a completely different mechanism from the receptor antagonism of Pentapeptide-3. sci-hub.seevitachem.comaustinpublishinggroup.com

The modification of a core peptide sequence, such as the addition of a fatty acid like palmitic acid to KTTKS, is a common strategy to enhance stability and skin penetration, further illustrating how structural changes dictate function. sci-hub.seevitachem.com Similarly, variations in the sequence of peptides designed to inhibit the aggregation of amyloid-beta (Aβ) peptides demonstrate how substitutions of amino acids (e.g., Phenylalanine to Leucine or Valine) can modulate hydrophobicity and β-sheet breaking potential, thereby altering their inhibitory effectiveness. mdpi.com These examples underscore the principle that the specific sequence and chemical modifications of a peptide are the primary determinants of its biological role.

Table 1: Comparison of Pentapeptide Sequences and Bioactivity

| Peptide Name | Amino Acid Sequence | Primary Bioactivity | Mechanism of Action |

|---|---|---|---|

| Pentapeptide-3 | Gly-Pro-Arg-Pro-Ala | Muscle Relaxation | Competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). sci-hub.se |

| Palmitoyl Pentapeptide-3 (KTTKS) | Lys-Thr-Thr-Lys-Ser evitachem.comaustinpublishinggroup.com | Collagen Production evitachem.com | Stimulates synthesis of extracellular matrix proteins (e.g., collagen, fibronectin). sci-hub.seevitachem.com |

| Elastin-derived Peptide | Val-Gly-Val-Ala-Pro-Gly sci-hub.se | Fibroblast Stimulation sci-hub.se | Stimulates fibroblast production. sci-hub.se |

| Anticancer Pentapeptide | Glu-Gln-Arg-Pro-Arg researchgate.net | Anticancer researchgate.net | Mechanism under investigation; involves interaction with integrin. researchgate.net |

Impact of Specific Residues (Glycine, Proline, Arginine, Alanine) on Receptor Antagonism

The antagonist activity of Pentapeptide-3 at the nicotinic acetylcholine receptor is a result of the collective contribution of its individual amino acid residues. The specific properties of each residue in the Gly-Pro-Arg-Pro-Ala sequence are critical for the peptide's three-dimensional structure and its ability to bind effectively to the receptor's active site.

Glycine (B1666218) (Gly) : As the smallest amino acid, glycine provides significant conformational flexibility to the peptide backbone. Its position at the N-terminus allows the peptide chain to orient itself optimally for insertion into the receptor's binding pocket.

Proline (Pro) : Pentapeptide-3 contains two proline residues. The rigid, cyclic structure of proline introduces distinct kinks or turns into the peptide backbone. The Pro-Arg-Pro motif is particularly significant, as it likely creates a specific, rigid U-shaped conformation that is crucial for precise docking with the receptor. Such turns are common in bioactive peptides that target receptors. nih.gov

Arginine (Arg) : Arginine possesses a long side chain ending in a positively charged guanidinium (B1211019) group. This feature is vital for forming strong electrostatic and hydrogen bond interactions with negatively charged amino acid residues (e.g., Aspartate or Glutamate) within the nAChR binding site. researchgate.net This ionic interaction is often a key anchoring point for peptide-receptor binding.

Table 2: Probable Roles of Amino Acid Residues in Pentapeptide-3

| Residue | Position | Key Characteristic | Probable Role in Receptor Antagonism |

|---|---|---|---|

| Glycine | 1 | Small, flexible | Provides conformational flexibility for optimal receptor fit. |

| Proline | 2, 4 | Rigid, induces turns nih.gov | Creates a specific 3D shape (β-turn) necessary for binding to the receptor. |

| Arginine | 3 | Positively charged researchgate.net | Anchors the peptide in the receptor site via strong ionic interactions. |

| Alanine | 5 | Small, non-polar | Provides stability and may interact with a hydrophobic pocket in the receptor. |

Influence of Acetate (B1210297) Counterion on Stability and Bioavailability

Synthetic peptides are typically produced via solid-phase peptide synthesis and are often purified using acids like trifluoroacetic acid (TFA), resulting in a peptide-TFA salt. researchgate.net However, for pharmaceutical or cosmetic applications, the trifluoroacetate (B77799) counterion is often exchanged for a more biocompatible one, such as acetate or chloride, as the counterion can significantly impact the peptide's properties. researchgate.netresearchgate.net

Stability : The choice of counterion affects the physicochemical stability of the peptide. Acetate is generally considered more biocompatible than trifluoroacetate. researchgate.net Studies have shown that the counterion can influence the peptide's secondary structure and thermal stability. For some peptides, the acetate form may exhibit different structural flexibility or melting temperature (Tm) compared to other salt forms, which can impact its shelf-life and stability in a formulation. researchgate.net Buffers like acetate are commonly used in pharmaceutical formulations to maintain pH and enhance the stability of peptide therapeutics. royalsocietypublishing.org

Bioavailability : The counterion influences a peptide's solubility and its interactions within a formulation. Acetate counterions tend to be more hydrophilic and can improve a peptide's solubility in aqueous solutions, which may enhance systemic bioavailability in certain formulations. researchgate.net The presence and concentration of acetate can also affect how the peptide interacts with other components in a cosmetic cream or solution and its subsequent penetration and availability at the target site. Research on various peptides has shown that exchanging counterions is a viable strategy to modify release rates and improve bioavailability for different delivery routes. researchgate.net For instance, the acetate counterions in aggregates of the peptide cetrorelix (B55110) were found to be included within the aggregates, demonstrating a direct interaction that influences the peptide's aggregation behavior.

Table 3: Comparison of Common Peptide Counterions

| Counterion | Common Source | Typical Properties | Impact on Peptide |

|---|---|---|---|

| Acetate (CH₃COO⁻) | Ion exchange; Acetic acid researchgate.net | Biocompatible, favors hydrophilic environments. researchgate.net | Often enhances stability and solubility in aqueous formulations. researchgate.netroyalsocietypublishing.org |

| Trifluoroacetate (CF₃COO⁻) | Solid-phase synthesis purification (TFA) researchgate.net | Can be cytotoxic at high concentrations, more acidic. | May affect peptide conformation and biological activity; often exchanged. researchgate.net |

| Chloride (Cl⁻) | Ion exchange; Hydrochloric acid researchgate.net | Common physiological ion. | A standard, biocompatible choice for peptide salts. researchgate.net |

Rational Design Principles for Optimized Peptide Derivatives

Rational design involves the deliberate, structure-based modification of a lead compound like Pentapeptide-3 to create derivatives with improved properties such as enhanced activity, stability, or bioavailability. nih.govfrontiersin.org

Key strategies for designing optimized derivatives of Pentapeptide-3 include:

Amino Acid Substitution : Based on SAR data, individual amino acids can be replaced to enhance binding or stability. For example, substituting Alanine with another small hydrophobic residue could improve interaction with a receptor pocket. In other peptides, replacing key residues with non-natural amino acids has been shown to increase resistance to enzymatic degradation. researchgate.net

N- and C-Terminal Capping : The native Pentapeptide-3 is C-terminally amidated (alaninamide), which protects it from degradation by carboxypeptidases. caymanchem.com Adding a group like an acetyl group to the N-terminus (N-acetylation) can further increase stability by preventing cleavage by aminopeptidases. These modifications also neutralize the terminal charges, which can enhance membrane permeability. evitachem.com

Peptidomimetics : To overcome the inherent limitations of peptides, such as poor proteolytic stability, peptidomimetics can be designed. frontiersin.org These are non-peptide molecules that mimic the three-dimensional structure of the peptide's key binding residues (the pharmacophore). For example, a rigid organic scaffold could be designed to present the key functional groups of Arginine and the Proline-induced turn in the same spatial orientation as the original peptide. frontiersin.org

Cyclization : Creating a cyclic version of the peptide can be a powerful strategy. Cyclization restricts the conformational flexibility of the peptide, locking it into its bioactive shape. nih.gov This can lead to a significant increase in receptor binding affinity and improved stability against proteases.

These rational design approaches, guided by an understanding of the peptide's structure and its interaction with its target, allow for the systematic development of new derivatives with superior therapeutic or cosmetic potential. nih.govplos.org

Table 4: Rational Design Strategies for Peptide Optimization

| Design Strategy | Description | Objective |

|---|---|---|

| Amino Acid Substitution | Replacing specific amino acids in the sequence. plos.org | Enhance binding affinity, improve selectivity, increase stability. |

| Terminal Capping | Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation). evitachem.com | Increase resistance to exopeptidases, improve metabolic stability. |

| Peptidomimetics | Designing non-peptide scaffolds that mimic the peptide's active conformation. frontiersin.org | Improve proteolytic stability, enhance bioavailability, and cell permeability. |

| Cyclization | Forming a covalent bond between the peptide's ends or between side chains. nih.gov | Lock the peptide into its bioactive conformation, increase affinity and stability. |

Comparative and Synergistic Research with Analogous Peptides

Mechanistic Comparisons with Other Neurotransmitter-Inhibitory Peptides (e.g., Acetyl Hexapeptide-3, Pentapeptide-18, Tripeptide-3/Syn-Ake)

Pentapeptide-3 is part of a broader class of peptides that inhibit neurotransmission at the neuromuscular junction, but it accomplishes this through a distinct mechanism compared to many of its counterparts. mdpi.com The primary point of differentiation lies in whether the peptide acts on the pre-synaptic or post-synaptic side of the junction. google.com

Pentapeptide-3 (Vialox): This peptide functions as a post-synaptic competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov Derived from a fragment of waglerin-1 (B1151378), a neurotoxin found in temple viper venom, Pentapeptide-3 binds to the nAChR on the muscle cell membrane. medchemexpress.com This binding action blocks the receptor, preventing acetylcholine (ACh) from initiating the influx of sodium ions that leads to muscle contraction. inci.guidecorepeptides.com The effect is described as curare-like, inducing muscle relaxation by interrupting the nerve signal at its final destination. inci.guidepeptidesciences.com

Acetyl Hexapeptide-3 (Argireline): In contrast, this peptide operates through a pre-synaptic mechanism. nih.gov Its structure mimics the N-terminal end of the SNAP-25 protein, a key component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex. mdpi.comnih.gov By competing with SNAP-25 for a position within this complex, Acetyl Hexapeptide-3 destabilizes it, thereby inhibiting the fusion of acetylcholine-filled vesicles with the neuron's membrane and preventing the release of the neurotransmitter into the synapse. nih.govencyclopedia.pub

Pentapeptide-18 (Leuphasyl): This peptide also employs a pre-synaptic inhibitory mechanism, but one that is distinct from that of Acetyl Hexapeptide-3. It acts as a biomimetic of enkephalins, which are endogenous opioid peptides. nih.govmdpi.com Pentapeptide-18 modulates neuronal excitability by coupling to enkephalin receptors on nerve cells. frontiersin.org This interaction can down-regulate the influx of calcium ions (Ca2+), a critical step for triggering the release of acetylcholine from the pre-synaptic terminal.

Tripeptide-3 (Syn-Ake): The mechanism of this synthetic tripeptide is post-synaptic and closely resembles that of Pentapeptide-3. nih.gov It was also designed based on the activity of waglerin-1 and functions as a reversible antagonist of the muscle nAChR (mnAChR). google.commdpi.com By blocking the receptor, it prevents acetylcholine from binding and activating the ion channel, thus keeping the muscle in a relaxed state. google.com

The following table provides a comparative overview of these mechanisms.

| Peptide | Trade Name(s) | Primary Mechanism | Site of Action | Molecular Target |

| Pentapeptide-3 | Vialox | Competitive Antagonism | Post-synaptic | Nicotinic Acetylcholine Receptor (nAChR) medchemexpress.com |

| Acetyl Hexapeptide-3 | Argireline | SNARE Complex Destabilization | Pre-synaptic | SNAP-25 Protein mdpi.comnih.gov |

| Pentapeptide-18 | Leuphasyl | Enkephalin Receptor Agonism | Pre-synaptic | Opioid Receptors nih.gov |

| Tripeptide-3 | Syn-Ake | Competitive Antagonism | Post-synaptic | Muscle Nicotinic Acetylcholine Receptor (mnAChR) google.commdpi.com |

Investigation of Synergistic Molecular Interactions in Co-Administration Studies

Research into the co-administration of neurotransmitter-inhibiting peptides has explored whether combining different mechanisms of action can produce a synergistic or enhanced effect. The rationale is that targeting both pre-synaptic release and post-synaptic reception of acetylcholine could lead to a more profound and efficient reduction in muscle contraction.

One of the most studied synergistic pairings is Acetyl Hexapeptide-3 and Pentapeptide-18 . Since both act pre-synaptically but through different pathways (SNARE complex vs. enkephalin receptor), their combined use has been shown to produce a greater effect than either peptide alone. frontiersin.orgmdpi.com A study comparing a 0.05% concentration of each peptide individually versus in combination found that the wrinkle reduction was 16.26% for Acetyl Hexapeptide-3, 11.64% for Pentapeptide-18, and 24.62% for the combination. mdpi.com Another investigation noted that their combined application led to a 40% decrease in glutamate (B1630785) release, a greater reduction than the 20% and 11% observed for Acetyl Hexapeptide-3 and Pentapeptide-18 individually, indicating a clear synergistic activity. mdpi.com

The concept extends to combining pre-synaptic and post-synaptic inhibitors. Studies suggest that using Pentapeptide-3 in conjunction with a pre-synaptic inhibitor like Acetyl Hexapeptide-3 could provide synergistic effects. frontiersin.org This approach targets two distinct checkpoints in the neuromuscular signaling cascade: it reduces the amount of acetylcholine released into the synapse while simultaneously blocking the receptors for any acetylcholine that is released. Similarly, Tripeptide-3 (Syn-Ake), which shares a mechanism with Pentapeptide-3, is sometimes added to formulations containing Acetyl Hexapeptide-3 to achieve a faster and potentially more pronounced effect. mdpi.com

The table below summarizes key findings from co-administration research.

| Peptide Combination | Mechanisms of Action | Observed Outcome | Reference |

| Acetyl Hexapeptide-3 + Pentapeptide-18 | Pre-synaptic: SNARE Complex Inhibition & Enkephalin Receptor Agonism | Increased efficacy in wrinkle reduction (24.62% combined vs. 16.26% and 11.64% individually). mdpi.com | mdpi.com |

| Acetyl Hexapeptide-3 + Pentapeptide-18 | Pre-synaptic: Glutamate Release Modulation | Greater reduction in glutamate release (40% combined vs. 20% and 11% individually). mdpi.com | mdpi.com |

| Pentapeptide-3 + Acetyl Hexapeptide-3 | Post-synaptic: nAChR Antagonism & Pre-synaptic: SNARE Complex Inhibition | Described as providing potential synergistic rejuvenation effects. frontiersin.org | frontiersin.org |

Cross-Reactivity and Specificity Profiling against Various nAChR Subtypes

The specificity of Pentapeptide-3 is defined by its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are complex, ligand-gated ion channels composed of five subunits arranged around a central pore. google.com The diversity of nAChR subtypes arises from the various combinations of sixteen identified subunits in mammals (α1–α7, α9–α10; β1–β4; γ; δ; ε). mdpi.com These combinations result in receptors with distinct pharmacological and biophysical properties, broadly classified into muscle-type and neuronal-type nAChRs. mdpi.comnih.gov

Pentapeptide-3 is reported to be a competitive antagonist of the muscle-type nAChR (mnAChR) located at the post-synaptic membrane of the neuromuscular junction. google.com The mature muscle nAChR is typically composed of (α1)₂β1δε subunits. google.com The peptide's action, mimicking waglerin-1, is to block this specific receptor complex, thereby preventing the muscle cell from depolarizing in response to acetylcholine. google.com

While the primary target is established as the mnAChR, detailed public data on the cross-reactivity and binding affinity of Pentapeptide-3 across the wide spectrum of neuronal nAChR subtypes (e.g., α7 homomers, α4β2 heteromers, α3β4 heteromers) is not extensively documented in the available literature. nih.govoup.com Profiling the specificity of a ligand like Pentapeptide-3 typically involves sophisticated pharmacological assays. These can include:

Radioligand Binding Assays: Using subtype-selective radiolabeled ligands (e.g., [³H]-Epibatidine for high-affinity heteromeric receptors, ¹²⁵I-α-Bungarotoxin for α7 subtypes) to measure the displacement by Pentapeptide-3 in tissues or cell lines expressing specific nAChR subtypes. oup.comnih.gov

Immunoprecipitation: Employing subunit-specific antibodies to isolate particular nAChR subtypes from a tissue extract, followed by binding assays to determine the peptide's interaction with the isolated receptor complex. nih.govpsu.edu

Electrophysiology: Using techniques like patch-clamp on cells expressing known nAChR subtypes to measure the extent to which Pentapeptide-3 inhibits ion flow through the channel in response to acetylcholine.

The specificity of Pentapeptide-3 for muscle-type receptors is a key aspect of its mechanism, distinguishing it from toxins or compounds that might indiscriminately block neuronal nAChRs, which could have broader physiological effects.

The table below outlines the classification of nAChRs and the stated target of Pentapeptide-3.

| Receptor Class | Common Subunit Compositions | Primary Location | Stated Target of Pentapeptide-3 |

| Muscle nAChR (mnAChR) | (α1)₂β1δε (mature), (α1)₂β1γδ (embryonic) google.com | Neuromuscular Junction | Primary Target google.com |

| Neuronal nAChR | α7 (homomeric) | Central & Peripheral Nervous System nih.gov | Specificity data not widely available |

| Neuronal nAChR | α4β2 (heteromeric) | Brain (high-affinity nicotine (B1678760) binding) nih.gov | Specificity data not widely available |

| Neuronal nAChR | α3β4 (heteromeric) | Autonomic Ganglia mdpi.comoup.com | Specificity data not widely available |

Potential Research Applications and Model Systems Excluding Clinical Outcomes

Advancements in Neuromuscular Function Research

Pentapeptide-3, a synthetic peptide with the sequence Gly-Pro-Arg-Pro-Ala-NH₂, is derived from a protein found in the venom of the temple viper, Tropidolaemus wagleri. mdpi.com Its primary mechanism of action involves the modulation of neuromuscular communication. mdpi.comnottingham.ac.uk Research has focused on its role as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction. nih.govdntb.gov.uamdpi.com By blocking these receptors, Pentapeptide-3 inhibits the binding of the neurotransmitter Acetylcholine, which in turn prevents the influx of sodium ions necessary for cell depolarization and subsequent muscle contraction. dntb.gov.uamdpi.com This activity has positioned it as a subject of interest in research models exploring muscle physiology and nerve-muscle signal transduction. mdpi.comnottingham.ac.uk

In vitro electrophysiological studies are crucial for elucidating the precise molecular interactions between Pentapeptide-3 and its target, the nicotinic acetylcholine receptor (nAChR). Assays such as patch-clamp studies on isolated muscle cells or oocytes expressing nAChRs allow researchers to directly measure the peptide's effect on ion channel function.

Research indicates that Pentapeptide-3 acts as a non-depolarizing neuromuscular blocker, functioning as a competitive antagonist at the acetylcholine receptor. dntb.gov.uamdpi.com This means it binds to the receptor without activating it, thereby preventing acetylcholine from inducing the channel opening. nottingham.ac.ukmdpi.com This mechanism is similar to that of d-tubocurarine, a classic curare-like compound. dntb.gov.uamdpi.com Studies in animal models suggest that the peptide's action is specific to peripheral nAChRs at the neuromuscular junction, with minimal impact on central neuronal receptors. nottingham.ac.uk This specificity is a key area of investigation in cellular signaling studies, where Pentapeptide-3 is used as a tool to probe the intricacies of neuromuscular signal transmission. mdpi.com

To assess the functional consequences of the peptide's receptor antagonism, researchers employ various in vitro muscle contraction models. These can range from cultured muscle cell assays to more complex ex vivo muscle-nerve preparations. royalsocietypublishing.orgresearchgate.net In these systems, muscle contractions can be induced electrically or by the application of cholinergic agonists, and the inhibitory effect of Pentapeptide-3 can be quantified.

Studies have demonstrated the potent and rapid inhibitory effect of Pentapeptide-3 on muscle cell contraction. In vitro experiments have reported a significant reduction in muscle contractions shortly after application. biorxiv.org For instance, one study noted a 71% reduction in muscle cell contraction within one minute of applying Pentapeptide-3, with a 58% reduction still present after two hours. biorxiv.orgnih.gov These models confirm the peptide's efficacy as a neuromuscular antagonist and provide a platform to study the dynamics of its blocking action and the subsequent muscle relaxation. nih.gov The use of whole skeletal muscle ex vivo models allows for the study of this interaction within a more physiologically complex environment, incorporating the full cellular machinery of the muscle tissue. royalsocietypublishing.org

| Research Finding | Model System | Outcome | Citation |

| Competitive antagonism of nAChRs | Cellular Assays | Blocks acetylcholine binding, preventing sodium ion influx and muscle depolarization. | nih.govdntb.gov.uamdpi.com |

| Rapid inhibition of muscle contraction | In Vitro Muscle Cell Culture | 71% reduction in contraction within 1 minute. | biorxiv.orgnih.gov |

| Sustained inhibition of muscle contraction | In Vitro Muscle Cell Culture | 58% reduction in contraction after 2 hours. | biorxiv.orgnih.gov |

| Selective peripheral action | Animal Models | Affects neuromuscular junction nAChRs with minimal impact on central neuronal receptors. | nottingham.ac.uk |

In Vitro Electrophysiological Assays (e.g., Patch-Clamp Studies on ACh Receptors)

Peptide Self-Assembly and Biomaterials Research

While there is extensive research into the self-assembly of various pentapeptides for applications in biomaterials such as hydrogels, there is currently no available scientific literature or research data on the self-assembly properties of Pentapeptide-3 (Gly-Pro-Arg-Pro-Ala). The following subsections, therefore, note the absence of specific research for this particular compound.

There is no available research demonstrating that Pentapeptide-3 (acetate) undergoes hydrogelation or forms dendritic architectures. Studies on other pentapeptide sequences have shown the ability to form robust hydrogels, often driven by pH changes and resulting in nanofiber structures, but this has not been reported for Pentapeptide-3. nih.govbiorxiv.org

There is no available research detailing the specific noncovalent interactions governing the potential self-assembly of Pentapeptide-3 (acetate). General peptide self-assembly is known to be driven by interactions such as amide hydrogen bonding to form β-sheet structures, and π–π stacking when aromatic residues are present. mdpi.com However, the specific contribution of these forces to the behavior of the Gly-Pro-Arg-Pro-Ala sequence has not been investigated.

There are no published molecular docking or molecular dynamics simulations focused on the self-assembly interactions of Pentapeptide-3 (acetate). Such computational studies have been used for other peptides to corroborate experimental findings on self-assembly behavior and predict fibrillar morphologies, but this has not been applied to Pentapeptide-3 in the context of biomaterial formation. biorxiv.orgmdpi.com

Noncovalent Interactions in Peptide Self-Assembly (e.g., π–π Stacking, Amide H-bonding)

Studies in Peptide Synthesis and Modification Techniques

Pentapeptide-3, also known as Vialox®, serves as a valuable model peptide in the exploration of peptide synthesis and modification methodologies. The primary method for its production is Solid-Phase Peptide Synthesis (SPPS), a technique that involves the sequential addition of amino acids to an insoluble resin support. This process typically starts with the attachment of the C-terminal amino acid, Alanine, to the resin, followed by repeated cycles of deprotection and coupling of subsequent amino acids until the full pentapeptide sequence (Gly-Pro-Arg-Pro-Ala) is assembled. evitachem.com Finally, the peptide is cleaved from the resin, often using a strong acid like trifluoroacetic acid. evitachem.com

Aqueous solid-phase peptide synthesis (ASPPS) has been explored as an alternative, achieving a 48% yield for Pentapeptide-3 under specific conditions. Continuous Flow Liquid-Phase Peptide Synthesis (LPPS) represents another advancement, utilizing microreactors to significantly speed up the synthesis process.

Modifications to the core peptide structure are investigated to enhance properties like stability, solubility, and skin permeability. Common modifications include:

Acetylation: The addition of an acetyl group to the N-terminus, as seen in Pentapeptide-3 (acetate), can improve stability and skin penetration.

Palmitoylation: The attachment of a palmitic acid group increases the peptide's lipophilicity, which is intended to promote skin absorption. mdpi.com Palmitoyl (B13399708) pentapeptide-4 (Pal-KTTKS), a different pentapeptide, was developed from its parent peptide KTTKS to enhance stability and lipophilicity. evitachem.commdpi.com

PEGylation: The addition of polyethylene (B3416737) glycol (PEG) can enhance water solubility and extend the peptide's duration of action.

These synthesis and modification techniques are crucial for developing new peptide analogs with optimized properties for various research applications. evitachem.com

Explorations in Non-Cosmetic Therapeutic Areas

While Pentapeptide-3 is primarily known for its cosmetic applications, the broader class of pentapeptides is being investigated for potential therapeutic uses in other fields. For instance, research into pentapeptide analogs of the Aβ19-23 fragment of the amyloid-beta peptide is being conducted for their potential to inhibit the aggregation of Aβ42, a key event in Alzheimer's disease. nih.gov One study demonstrated that a rationally designed pentapeptide analog could effectively disrupt this aggregation process. nih.gov

Although direct research linking Pentapeptide-3 (Gly-Pro-Arg-Pro-Ala) to Small Cell Lung Cancer (SCLC) is not prominent in the provided search results, the general exploration of peptides in cancer therapy is an active area. Peptides are being investigated as targeting ligands for drug delivery systems to enhance the specificity and efficacy of cancer treatments. frontiersin.org

Transdermal Delivery System Research for Peptide Permeation

A significant area of research for Pentapeptide-3 and related peptides is the development of effective transdermal delivery systems to overcome the skin's barrier function.

In Vitro Skin Permeation Studies (e.g., Hairless Mouse Skin Models)

In vitro skin permeation studies are commonly conducted using Franz diffusion cells with excised skin, such as from hairless mice or pigs, to assess the ability of peptides to penetrate the skin. nih.govnih.govijpsonline.com In a study using a hairless mouse skin model, neither the unmodified pentapeptide KTTKS nor its palmitoylated form (pal-KTTKS) were detected in the receptor solution after 48 hours, indicating they did not permeate through the full-thickness skin under the experimental conditions. nih.gov However, pal-KTTKS was found to be retained within the different layers of the skin. nih.govcir-safety.org Specifically, after 24 hours, the amounts of pal-KTTKS retained were 4.2 ± 0.7 µg/cm² in the stratum corneum, 2.8 ± 0.5 µg/cm² in the epidermis, and 0.3 ± 0.1 µg/cm² in the dermis. nih.govresearchgate.net

Stability in Skin Extracts and Homogenates

The stability of peptides in the skin is a critical factor for their efficacy. Studies using skin extracts and homogenates from hairless mice have shown that peptides are susceptible to enzymatic degradation. nih.gov The unmodified pentapeptide KTTKS was found to degrade rapidly, with only 3.2% remaining in dermal skin extract after 30 minutes and 1.5% in skin homogenate after 60 minutes. nih.govcir-safety.org

The palmitoylated version, pal-KTTKS, demonstrated greater stability. nih.govcir-safety.org In epidermal skin extract, its concentration remained almost unchanged over a 120-minute period. nih.govcir-safety.org After 120 minutes, 9.7% of pal-KTTKS remained in the dermal skin extract, and after 60 minutes, 11.2% remained in the skin homogenate. nih.govcir-safety.org The addition of protease inhibitors significantly improved the stability of both KTTKS and pal-KTTKS, indicating that they are degraded by skin proteases. nih.govresearchgate.net

| Peptide | Skin Preparation | Time | Remaining Peptide (%) | Source |

|---|---|---|---|---|

| KTTKS | Dermal Skin Extract | 30 min | 3.2% | nih.govcir-safety.org |

| KTTKS | Skin Homogenate | 60 min | 1.5% | nih.govcir-safety.org |

| Pal-KTTKS | Epidermal Skin Extract | 120 min | ~100% | nih.govcir-safety.org |

| Pal-KTTKS | Dermal Skin Extract | 120 min | 9.7% | nih.govcir-safety.org |

| Pal-KTTKS | Skin Homogenate | 60 min | 11.2% | nih.govcir-safety.org |

Novel Delivery Systems (e.g., Nanoliposomes, Microneedles) for Enhanced Permeation

To overcome the poor permeability of peptides, various novel delivery systems are being researched. These systems aim to encapsulate the peptide to protect it from degradation and enhance its penetration into the skin. ijdvl.comnih.gov

Nanoliposomes and Nanoemulsions: Encapsulating peptides in lipid-based nanocarriers like liposomes and nanoemulsions can improve their stability and skin permeation. mdpi.comresearchgate.net For instance, a nanoemulsion formulation of Copper Tripeptide-1 was shown to increase its permeability. mdpi.com

Ethosomes: These are specialized lipid vesicles containing ethanol, which can enhance drug penetration into deeper skin layers. nih.gov

Microneedles: Microneedles are microscopic needles that create temporary, micron-sized pores in the stratum corneum, facilitating the passage of large molecules like peptides. mdpi.combiorxiv.org Pre-treatment of the skin with microneedles has been shown to effectively and safely increase the skin permeability of peptides like Copper Tripeptide-1. mdpi.com

Gold Nanoparticles: Palmitoyl pentapeptide-4 has been formulated with gold nanoparticles, a strategy aimed at improving its delivery for cosmetic applications. google.com

These advanced delivery systems hold promise for improving the topical and transdermal delivery of Pentapeptide-3 and other therapeutic peptides. nih.govresearchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Broader Cellular Regulatory Networks